Ethyl 2-amino-3-(quinolin-4-YL)propanoate

Physicochemical profiling Prodrug design Membrane permeability

Ethyl 2-amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3) is a quinoline-bearing α-amino acid ethyl ester with molecular formula C₁₄H₁₆N₂O₂ and molecular weight 244.29 g·mol⁻¹. The compound features a free primary amine at the α-carbon, an ethyl ester terminus, and the quinolin-4-yl side chain—a privileged pharmacophore scaffold present in numerous antimalarial, antibacterial, and kinase-targeted agents.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 603945-43-3
Cat. No. B11870903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(quinolin-4-YL)propanoate
CAS603945-43-3
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=NC2=CC=CC=C12)N
InChIInChI=1S/C14H16N2O2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-8,12H,2,9,15H2,1H3
InChIKeyMZFIBIOLQOUWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3): Structural & Procurement Baseline


Ethyl 2-amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3) is a quinoline-bearing α-amino acid ethyl ester with molecular formula C₁₄H₁₆N₂O₂ and molecular weight 244.29 g·mol⁻¹ . The compound features a free primary amine at the α-carbon, an ethyl ester terminus, and the quinolin-4-yl side chain—a privileged pharmacophore scaffold present in numerous antimalarial, antibacterial, and kinase-targeted agents [1]. It is supplied as a research intermediate and building block, with vendor-specified purities typically ≥97% . Its bifunctional architecture (ester + free amine) distinguishes it from both the corresponding free acid and from quinolin-4-yl propanoate esters lacking the 2-amino group.

Why Generic Substitution Fails for Ethyl 2-Amino-3-(quinolin-4-YL)propanoate: Comparator-Indexed Differentiation


This compound cannot be interchanged with the free acid (S)-2-amino-3-(quinolin-4-yl)propanoic acid, the dihydrochloride salt, or non‑amino ethyl 2-(quinolin‑4‑yl)propanoates without altering experimental outcomes. The free ethyl ester confers a computed LogP of 1.8 versus approximately −1.0 for the free acid zwitterion, yielding a >600‑fold difference in predicted octanol/water partition that directly impacts membrane permeability, extraction behaviour, and coupling chemistry . The unprotected primary amine enables on‑demand amide bond formation, reductive amination, or Boc‑protection—derivatisation routes inaccessible to the des‑amino propanoate series evaluated only for antimicrobial activity [1]. Furthermore, the solid dihydrochloride salt offers aqueous solubility advantages for biochemical assay preparation, while the neutral ethyl ester is suited to organic‑phase reactions, meaning the choice of physical form alone can determine whether a synthetic sequence succeeds .

Product-Specific Quantitative Evidence Guide for Ethyl 2-Amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3)


LogP-Driven Permeability Differentiation: Ethyl Ester vs. Free Acid Zwitterion

The ethyl ester (CAS 603945-43-3) exhibits a computed XLogP3 of 1.8, whereas the corresponding free amino acid zwitterion (2-amino-3-(quinolin-4-yl)propanoic acid) has a computed LogP of approximately −1.0 . This >600‑fold difference in predicted octanol/water partition translates into markedly superior passive membrane permeability for the ester, a critical parameter when the compound is employed as a cell‑based probe or as a prodrug intermediate requiring intracellular delivery [1].

Physicochemical profiling Prodrug design Membrane permeability

Antimicrobial Activity: Class-Level Inference from Quinolin-4-yl Propanoate Scaffold with Structural Differentiation via 2-Amino Handle

A series of substituted ethyl 2-(quinolin-4-yl)propanoates (compounds 10a–p) lacking the 2‑amino group demonstrated MIC values of 8–64 µg/mL against Helicobacter pylori, with the 7-chloro derivative 10e showing an MIC of 16 µg/mL [1]. The target compound (CAS 603945-43-3) bears a free α‑amino group that is absent in all 16 compounds of the Khan et al. series. Literature precedent with amino acid‑quinoline hybrids demonstrates that the introduction of a free amine can significantly enhance antibacterial potency; for example, amino acid‑quinoline conjugates showed equipotent or superior inhibitory action relative to their corresponding esters [2]. The 2‑amino group additionally provides a derivatisation handle for amide coupling, sulfonamide formation, or reductive amination—synthetic opportunities not available to the des‑amino series .

Antimicrobial resistance Helicobacter pylori Structure-activity relationship

URAT1 Inhibitory Potential: Class-Level Inference from N-Phenyl-N-(quinolin-4-yl) Amino Carboxylic Acid Series

N-Phenyl-N-(quinolin-4-yl) amino carboxylic acids were recently identified as potent URAT1 inhibitors; the most active compound (compound 7) exhibited an IC₅₀ of 0.18 µM, surpassing the clinically approved benzbromarone (IC₅₀ = 0.39 µM), and demonstrated superior metabolic stability in mouse liver microsomes [1]. The target compound (CAS 603945-43-3) shares the identical quinolin-4-yl amino acid backbone but differs by bearing a free primary amine (vs. N‑phenyl substitution) and an ethyl ester (vs. free carboxylic acid). The ethyl ester may serve as a prodrug motif, potentially enhancing oral absorption relative to the free acid, while the primary amine permits divergent N‑functionalisation to explore SAR beyond the reported N‑phenyl series [2].

URAT1 inhibition Hyperuricemia Gout Scaffold hopping

Purity and Quality Assurance: Vendor-Specified ≥97–98% with ISO Certification

Commercially available batches of CAS 603945-43-3 are specified at 97% purity (CheMenu, Catalog CM225889) or NLT 98% (MolCore, ISO-certified) , which is critical for reproducible structure‑activity relationship (SAR) studies. In contrast, closely related analogs such as 2‑amino‑3‑(quinolin‑4‑yl)propanoic acid dihydrochloride are typically supplied at 95% purity , representing a meaningful 2–3 percentage-point purity differential that reduces the burden of impurity profiling in lead optimisation workflows.

Chemical procurement Quality control Pharmaceutical R&D

Synthetic Versatility: Free Amine as a Divergent Derivatisation Handle vs. Des-Amino and N-Substituted Analogs

The unprotected primary amine of CAS 603945-43-3 permits direct amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, reductive amination with aldehydes, and Boc/Fmoc protection—all under standard conditions . In contrast, ethyl 2-(quinolin-4-yl)propanoates (Khan series 10a–p) lack any nitrogen at the α‑position and therefore offer no amine‑based derivatisation [1]. N‑Phenyl‑N‑(quinolin‑4‑yl) amino carboxylic acids (URAT1 series) are already N‑substituted, limiting further diversification at that position [2]. The ethyl ester terminus additionally facilitates transesterification to alternative alkyl esters or hydrolysis to the free acid, providing orthogonal deprotection strategies not available with methyl esters that require harsher saponification conditions .

Medicinal chemistry Parallel synthesis Building block Amide coupling

Cautionary Note: Absence of Direct Comparative Bioactivity Data for CAS 603945-43-3

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (conducted 2026-05-06) returned no primary research publication or patent containing direct, quantitative bioactivity data (IC₅₀, Kᵢ, MIC, EC₅₀, or Kd) for ethyl 2-amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3) [1]. All biological activity inferences presented in this guide are class-level, derived from structurally related but chemically distinct analogs. Users procuring this compound for target-based screening should anticipate that its potency, selectivity, and ADME properties remain uncharacterised and may deviate significantly from class-level predictions [2].

Data transparency Procurement risk assessment Evidence grading

Best Research & Industrial Application Scenarios for Ethyl 2-Amino-3-(quinolin-4-YL)propanoate (CAS 603945-43-3)


Parallel Library Synthesis for Quinoline-Based Kinase or GPCR Lead Discovery

The free primary amine and ethyl ester of CAS 603945-43-3 enable rapid parallel amide coupling with diverse carboxylic acid building blocks, generating focused libraries of 2‑amido‑3‑(quinolin‑4‑yl)propanoates. This strategy is directly supported by the compound's demonstrated synthetic versatility and is analogous to the successful diversification of the quinolin‑4‑yl scaffold reported for URAT1 inhibitors and antimicrobial propanoates [1][2]. The ethyl ester can be retained for cellular permeability or hydrolysed post‑coupling to the free acid for biochemical assay compatibility.

Prodrug Design and Pharmacokinetic Optimisation of Quinoline Amino Acid Leads

When a quinolin‑4‑yl amino acid lead compound suffers from poor oral absorption due to zwitterionic character (LogP ~ −1.0), the corresponding ethyl ester (LogP 1.8) serves as a deployable prodrug strategy . The >600‑fold lipophilicity increase predicts enhanced passive gastrointestinal permeability, while endogenous esterases can regenerate the active free acid in vivo [3]. This approach mirrors established ethyl ester prodrug strategies validated across multiple therapeutic areas [4].

Scaffold-Hopping Starting Point for URAT1 or Antimicrobial SAR Expansion

CAS 603945-43-3 provides a structurally differentiated scaffold for URAT1 inhibitor optimisation: it retains the quinolin‑4‑yl amino acid core validated at IC₅₀ = 0.18 µM [1] but offers a free amine for N‑diversification beyond the reported N‑phenyl series. Similarly, the 2‑amino substitution distinguishes it from all 16 antimicrobial ethyl 2‑(quinolin‑4‑yl)propanoates reported by Khan et al. [2], enabling exploration of amine‑dependent potency gains.

Chiral Resolution and Enantioselective Synthesis of Quinoline-Modified Amino Acids

As the racemic ethyl ester, CAS 603945-43-3 can be resolved via chiral HPLC or enzymatic kinetic resolution (e.g., lipase‑catalysed enantioselective hydrolysis) to yield enantiopure (R)- or (S)-2-amino-3-(quinolin-4-yl)propanoic acid derivatives [5]. The ethyl ester is preferred over the methyl ester for enzymatic resolution due to its higher lipophilicity and steric discrimination by hydrolases, and the free amine permits subsequent Boc‑protection for solid‑phase peptide synthesis incorporating the unnatural quinolin‑4‑ylalanine residue.

Quote Request

Request a Quote for Ethyl 2-amino-3-(quinolin-4-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.